
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2,5-dimethoxy-3-methylbenzyl alcohol, 2,5-dimethoxy-3-methylbenzonitrile, and various amine derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 2,5-dimethoxy-3-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom. The methoxy groups can also participate in various reactions, including oxidation and reduction, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the methoxy and methyl substituents.
2,5-Dimethoxybenzyl Bromide: This compound is similar but lacks the methyl group on the benzene ring.
3-Methylbenzyl Bromide: This compound has a methyl group on the benzene ring but lacks the methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl substituents on the benzene ring. This combination of substituents influences the compound’s reactivity and makes it a versatile intermediate in organic synthesis. The methoxy groups can participate in various reactions, while the bromomethyl group provides a site for nucleophilic substitution, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22460-32-8 |
|---|---|
Molekularformel |
C10H13BrO2 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
DRAKUENBQWMEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


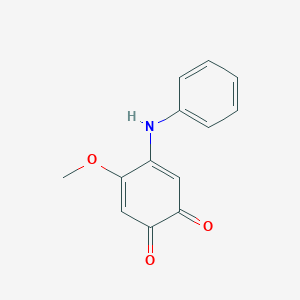



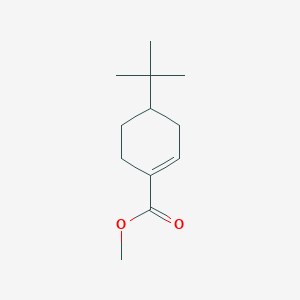
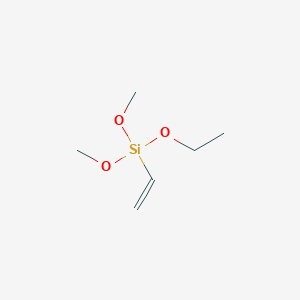


![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
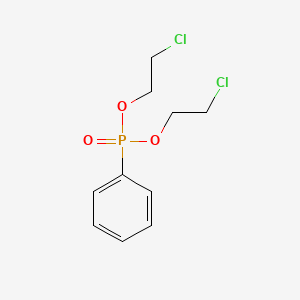

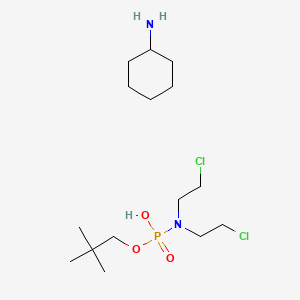
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)

